3-Prenyl-2,4,6-trihydroxybenzophenone
Overview
Description
Synthesis Analysis
The synthesis of hydroxybenzophenone derivatives is a topic of interest due to their potential applications. For instance, a new strategy involving a palladium-catalyzed cross-coupling reaction has been developed for the synthesis of 3-hydroxybenzo[c]phenanthrene and 12-hydroxybenzo[g]chrysene, which are phenolic compounds and key intermediates for the synthesis of carcinogenic metabolites . This method demonstrates the utility of palladium-catalyzed reactions in synthesizing complex hydroxybenzophenone derivatives, which could potentially be applied to the synthesis of 3-Prenyl-2,4,6-trihydroxybenzophenone.
Molecular Structure Analysis
The molecular structure of hydroxybenzophenone derivatives can be complex, and their assembly can be influenced by various factors, including the presence of water molecules. A study on a monohydrate pseudopolymorph of 3,4-dihydroxybenzophenone revealed that the crystal packing is stabilized by classical intermolecular O-H...O hydrogen bonds, forming a three-dimensional network . This suggests that the molecular structure of 3-Prenyl-2,4,6-trihydroxybenzophenone could also exhibit interesting hydrogen bonding patterns that influence its crystal structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of hydroxybenzophenone derivatives can include bromination, diazo reactions, and hydrolysis, as demonstrated in the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid . These reactions are crucial for introducing functional groups and modifying the benzophenone core structure. Similar reactions may be involved in the synthesis and modification of 3-Prenyl-2,4,6-trihydroxybenzophenone.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-Prenyl-2,4,6-trihydroxybenzophenone are not directly reported in the provided papers, the properties of related compounds can provide some insights. For example, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid resulted in a high yield and purity under optimal conditions . This indicates that with careful control of reaction conditions, it is possible to synthesize hydroxybenzophenone derivatives with high purity, which is important for their practical applications.
Scientific Research Applications
Synthesis and Derivative Formation
- 3-Prenyl-2,4,6-trihydroxybenzophenone can be synthesized from 2,4,6-Trihydroxybenzophenone through prenylation, leading to the formation of various derivatives including naturally occurring benzophenones like vismiaphenone A and B, and isovismiaphenone B (Pathak & Khanna, 1982).
Biological Activities and Applications
- The compound has been found in extracts of fruits like Clusia multiflora, suggesting its natural occurrence and potential biological significance (Gonzalez, Olivares, & Monache, 1995).
- In a study involving Hypericum sampsonii, several derivatives including 3-prenyl-2,4,6-trihydroxybenzophenone were isolated, highlighting its relevance in the natural product chemistry of medicinal plants (Lin & Wu, 2003).
- A notable application in synthetic chemistry was shown in the synthesis of robustic acid and related compounds, where 3-prenyl-2,4,6-trihydroxybenzophenone derivatives played a crucial role (Jain & Jain, 1973).
- The cytotoxic activity of low molecular weight polyphenols, including derivatives of 3-prenyl-2,4,6-trihydroxybenzophenone, has been explored for potential therapeutic applications against various human tumor cell lines (Fukai et al., 2000).
- Additionally, the synthesis of artepillin C, a biologically active constituent of propolis, has been achieved through methods involving prenylation of phenols, where derivatives of 3-prenyl-2,4,6-trihydroxybenzophenone could be relevant (Uto et al., 2002).
Safety And Hazards
After handling 3-Prenyl-2,4,6-trihydroxybenzophenone, it is recommended to wash thoroughly. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .
properties
IUPAC Name |
phenyl-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-11(2)8-9-13-14(19)10-15(20)16(18(13)22)17(21)12-6-4-3-5-7-12/h3-8,10,19-20,22H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFZVPVRFGJMEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC=CC=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Prenyl-2,4,6-trihydroxybenzophenone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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